2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE
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Overview
Description
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a sulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
Uniqueness
2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfonamide groups contributes to its versatility in various applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-19-8-14-22(15-9-19)33(29,30)27(23-6-4-5-7-24(23)32-3)18-25(28)26-17-16-20-10-12-21(31-2)13-11-20/h4-15H,16-18H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRWYSPUBHPXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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